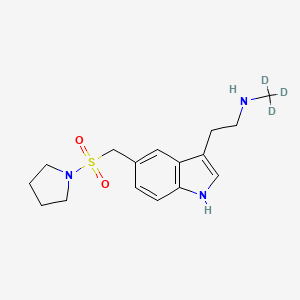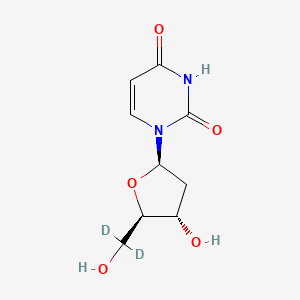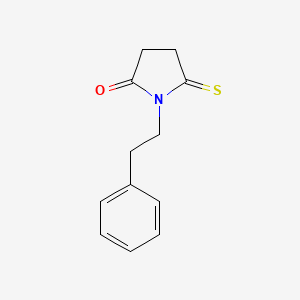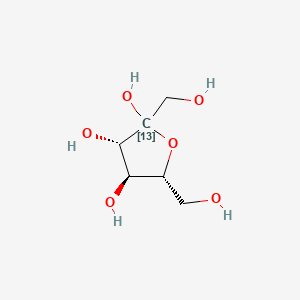
2-Thiophenemethanol, 2,5-dihydro-, 1,1-dioxide (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenemethanol, 2,5-dihydro-, 1,1-dioxide (9CI) is a chemical compound with the molecular formula C5H8O3S and a molecular weight of 148.176. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom. The compound also contains a methanol group and is further distinguished by the presence of a 1,1-dioxide group, indicating the oxidation state of the sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenemethanol, 2,5-dihydro-, 1,1-dioxide (9CI) typically involves the oxidation of 2-Thiophenemethanol. One common method is the use of oxidizing agents such as hydrogen peroxide (H2O2) or peracids under controlled conditions to achieve the desired oxidation state of the sulfur atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can revert the compound to its original thiophene form.
Substitution: The methanol group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Thiophenemethanol, 2,5-dihydro-, 1,1-dioxide (9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Thiophenemethanol, 2,5-dihydro-, 1,1-dioxide (9CI) involves its interaction with various molecular targets. The presence of the 1,1-dioxide group allows the compound to participate in redox reactions, which can affect cellular processes. The thiophene ring can interact with biological molecules, potentially leading to changes in their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiophenemethanol: Lacks the 1,1-dioxide group, making it less oxidized.
2,5-Dihydrothiophene: Lacks both the methanol and 1,1-dioxide groups.
Thiophene: The simplest form, lacking any additional functional groups.
Uniqueness
2-Thiophenemethanol, 2,5-dihydro-, 1,1-dioxide (9CI) is unique due to the presence of both the methanol and 1,1-dioxide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
157834-53-2 |
|---|---|
Formule moléculaire |
C5H8O3S |
Poids moléculaire |
148.18 g/mol |
Nom IUPAC |
(1,1-dioxo-2,5-dihydrothiophen-2-yl)methanol |
InChI |
InChI=1S/C5H8O3S/c6-4-5-2-1-3-9(5,7)8/h1-2,5-6H,3-4H2 |
Clé InChI |
BAGVYRLYERMLJF-UHFFFAOYSA-N |
SMILES |
C1C=CC(S1(=O)=O)CO |
SMILES canonique |
C1C=CC(S1(=O)=O)CO |
Synonymes |
2-Thiophenemethanol, 2,5-dihydro-, 1,1-dioxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










